molecular formula C14H15N5O B14933443 3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide

Cat. No.: B14933443
M. Wt: 269.30 g/mol
InChI Key: BLRGWRIQYZZVLF-UHFFFAOYSA-N
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Description

3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide is a synthetic organic compound that features an indole ring and a triazole ring. Compounds containing these structures are often of interest due to their potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide typically involves the following steps:

    Formation of the Indole Ring: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone.

    Formation of the Triazole Ring: The triazole ring can be synthesized through the Huisgen cycloaddition reaction, which involves the reaction of an azide with an alkyne.

    Coupling of the Rings: The indole and triazole rings are then coupled through a propanamide linker using amide bond formation reactions, typically involving the use of coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole ring, leading to the formation of oxindole derivatives.

    Reduction: Reduction reactions could target the triazole ring, potentially leading to the formation of dihydrotriazole derivatives.

    Substitution: Substitution reactions could occur at various positions on the indole or triazole rings, depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: Common reagents include halogens (e.g., Br2, Cl2) and nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation of the indole ring could lead to oxindole derivatives, while substitution reactions could introduce various functional groups onto the rings.

Scientific Research Applications

3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide may have several scientific research applications, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biological processes involving indole and triazole-containing compounds.

    Industry: Use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide would depend on its specific biological target. Generally, compounds containing indole and triazole rings can interact with various enzymes and receptors, potentially inhibiting or activating their functions. The molecular targets and pathways involved would need to be determined through experimental studies.

Comparison with Similar Compounds

Similar Compounds

    3-(1-methyl-1H-indol-3-yl)-N-(1,2,4-triazol-1-yl)propanamide: Similar structure but with a different substitution pattern on the triazole ring.

    3-(1-methyl-1H-indol-3-yl)-N-(1,2,3-triazol-4-yl)propanamide: Similar structure but with a different triazole ring.

Uniqueness

The uniqueness of 3-(1-methyl-1H-indol-3-yl)-N-(4H-1,2,4-triazol-3-yl)propanamide lies in its specific substitution pattern and the potential biological activities conferred by the combination of the indole and triazole rings. This could lead to unique interactions with biological targets and distinct pharmacological properties.

Properties

Molecular Formula

C14H15N5O

Molecular Weight

269.30 g/mol

IUPAC Name

3-(1-methylindol-3-yl)-N-(1H-1,2,4-triazol-5-yl)propanamide

InChI

InChI=1S/C14H15N5O/c1-19-8-10(11-4-2-3-5-12(11)19)6-7-13(20)17-14-15-9-16-18-14/h2-5,8-9H,6-7H2,1H3,(H2,15,16,17,18,20)

InChI Key

BLRGWRIQYZZVLF-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=CC=CC=C21)CCC(=O)NC3=NC=NN3

Origin of Product

United States

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